molecular formula C15H19N3O2 B2684738 1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine CAS No. 1465390-13-9

1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine

Cat. No.: B2684738
CAS No.: 1465390-13-9
M. Wt: 273.336
InChI Key: XEUQQZJSJZSIFV-UHFFFAOYSA-N
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Description

1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine (CAS 1465390-13-9) is a synthetic small molecule featuring a piperazine core substituted with a 3-nitrophenyl group and a prop-2-ynyl (propargyl) moiety. With a molecular formula of C15H19N3O2 and a molecular weight of 273.33 g/mol, this compound is characterized by its high structural versatility for chemical synthesis . The nitrophenyl group can serve as a precursor to aniline derivatives, enabling its use as a key scaffold or intermediate in the design of more complex molecules. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to improve solubility and influence pharmacokinetic properties. The structural motif of nitrophenyl piperazine is actively investigated in the development of novel enzyme inhibitors. Research on analogous structures has shown that nitrophenyl piperazine derivatives can exhibit inhibitory activity against enzymes such as tyrosinase, highlighting their potential in biochemical research . Furthermore, the prop-2-ynyl group presents an opportunity for further functionalization via click chemistry, making this compound a valuable building block for creating targeted chemical libraries. This product is supplied for research purposes. It is for use in laboratory chemicals and fundamental scientific research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions. Predicted properties include a density of 1.168 g/cm³ and a boiling point of 374.4 °C at 760 Torr .

Properties

IUPAC Name

1-[1-(3-nitrophenyl)ethyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-7-16-8-10-17(11-9-16)13(2)14-5-4-6-15(12-14)18(19)20/h1,4-6,12-13H,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUQQZJSJZSIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons
2.1.1. Piperazines with Aromatic Nitro Substituents
  • The methoxyphenyl group on the piperazine may improve blood-brain barrier penetration compared to the target compound’s propargyl group. No direct bioactivity data reported, but structural analogs show MAO-B inhibition .
  • 1-(4-Nitrophenethyl)-4-arylpiperazines ():

    • Synthesized via coupling of arylpiperazines with 4-nitrophenylacetic acid.
    • The nitrophenethyl group mimics the 3-nitrophenylethyl substituent in the target compound but lacks the propargyl moiety.
    • Demonstrated affinity for serotonin and dopamine transporters (e.g., SC6A3RAT, SC6A4RAT) in structural analogs .
2.1.2. Piperazines with Propargyl/Propenyl Substituents
  • 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine ():

    • Features a propenyl group instead of propargyl, reducing steric hindrance.
    • The sulfonyl group enhances hydrophilicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
    • Molecular weight: 392.51 g/mol (vs. ~317 g/mol for the target compound) .
  • Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate ():

    • Replaces the phenyl group with a nitropyridine ring, altering electronic distribution and hydrogen-bonding capacity.
    • Molecular weight: 280.28 g/mol, significantly lower than the target compound due to the absence of bulky substituents .
Pharmacological and Functional Comparisons
Compound Key Structural Features Molecular Weight (g/mol) Bioactivity (IC₅₀ or EC₅₀) Source
Target Compound 1-(3-Nitrophenylethyl), 4-prop-2-ynyl ~317* Not reported N/A
1-(4-Acetylphenyl)ethylidene... (31) () Thiazol-2-ylhydrazine + 3-nitrophenyl 434.45 MAO-B: 0.12 µM
1-(Diphenylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine (32) Extended conjugation + nitro group 452.49 MAO-B: 0.09 µM
(E)-3-(3-Nitrophenyl)propenone... () Propenone linker + methoxyphenyl ~380* Structural analog of MAO inhibitors

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : Propargyl groups (target compound) introduce rigidity and reduced solubility compared to propenyl or acetylated analogs ().

Critical Analysis of Structural and Functional Divergence

  • Electron Effects: The 3-nitro group in the target compound may enhance binding to electron-rich enzyme pockets (e.g., MAO-B’s flavin adenine dinucleotide site) compared to non-nitrated analogs .
  • Steric Hindrance : The propargyl group’s linear geometry could limit conformational flexibility relative to bulkier substituents like naphthylsulfonyl () .
  • Pharmacokinetics : Propargyl-containing compounds often exhibit moderate metabolic stability but may require prodrug strategies for optimal bioavailability.

Biological Activity

1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a nitrophenyl group and a prop-2-ynyl moiety. This unique structure contributes to its diverse biological activities. The molecular formula is C14H16N2O2, with a molecular weight of 244.29 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Effects

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further research in antiviral drug development.

Anticancer Potential

One of the most promising areas of research involves the compound's anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways related to cell growth and survival. Notably, it affects protein kinases that are crucial for cancer cell proliferation .

The mechanism of action of this compound involves interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to biological effects.
  • Signal Transduction Pathways : It modulates key pathways involved in cell proliferation and apoptosis, particularly those associated with cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Ethyl-4-(3-nitrophenyl)piperazineSimilar structure with ethyl groupModerate antimicrobial activity
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-oneContains a pyrazole ringNotable anticancer properties

The distinct substitution pattern on the piperazine ring of this compound imparts unique chemical and biological properties compared to its analogs .

Case Studies

A recent study evaluated the anticancer effects of the compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations led to a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology . Another study highlighted its antimicrobial efficacy against multi-drug resistant bacterial strains, reinforcing its relevance in addressing public health challenges related to antibiotic resistance .

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